

Spectroscopic Data for N-isopropyl-1H-indole-5-carboxamide: A Technical Overview

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Compound of Interest

Compound Name: *N-isopropyl-1H-indole-5-carboxamide*

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For researchers, scientists, and professionals in drug development, access to comprehensive spectroscopic data is crucial for the identification, characterization, and quality control of synthesized compounds. This technical guide addresses the available spectroscopic information for **N-isopropyl-1H-indole-5-carboxamide**, a molecule of interest within the broader class of indole derivatives, which are significant in medicinal chemistry.

Following a thorough review of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) and specific synthesis protocols for **N-isopropyl-1H-indole-5-carboxamide** are not readily available in published resources.

While data for structurally related compounds, such as N-phenyl-1H-indole-5-carboxamide and other indole-5-carboxamide derivatives, exist, direct experimental values for the N-isopropyl analog could not be located. The synthesis of such a compound would likely follow standard amide bond formation reactions; however, without a specific literature precedent, the exact experimental conditions and resulting spectroscopic characterization remain unconfirmed.

General Methodologies for Characterization

Should this compound be synthesized, the following experimental protocols would be typical for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Proton (^1H) NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) and analyzed on a spectrometer (typically 300-600 MHz). Expected signals would include those for the indole ring protons, the N-H proton of the indole, the amide N-H proton, and the isopropyl group protons (a septet for the CH and a doublet for the two CH_3 groups).
- Carbon- 13 (^{13}C) NMR: A broadband-decoupled ^{13}C NMR spectrum would be acquired to identify all unique carbon environments. This would include signals for the indole ring carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy

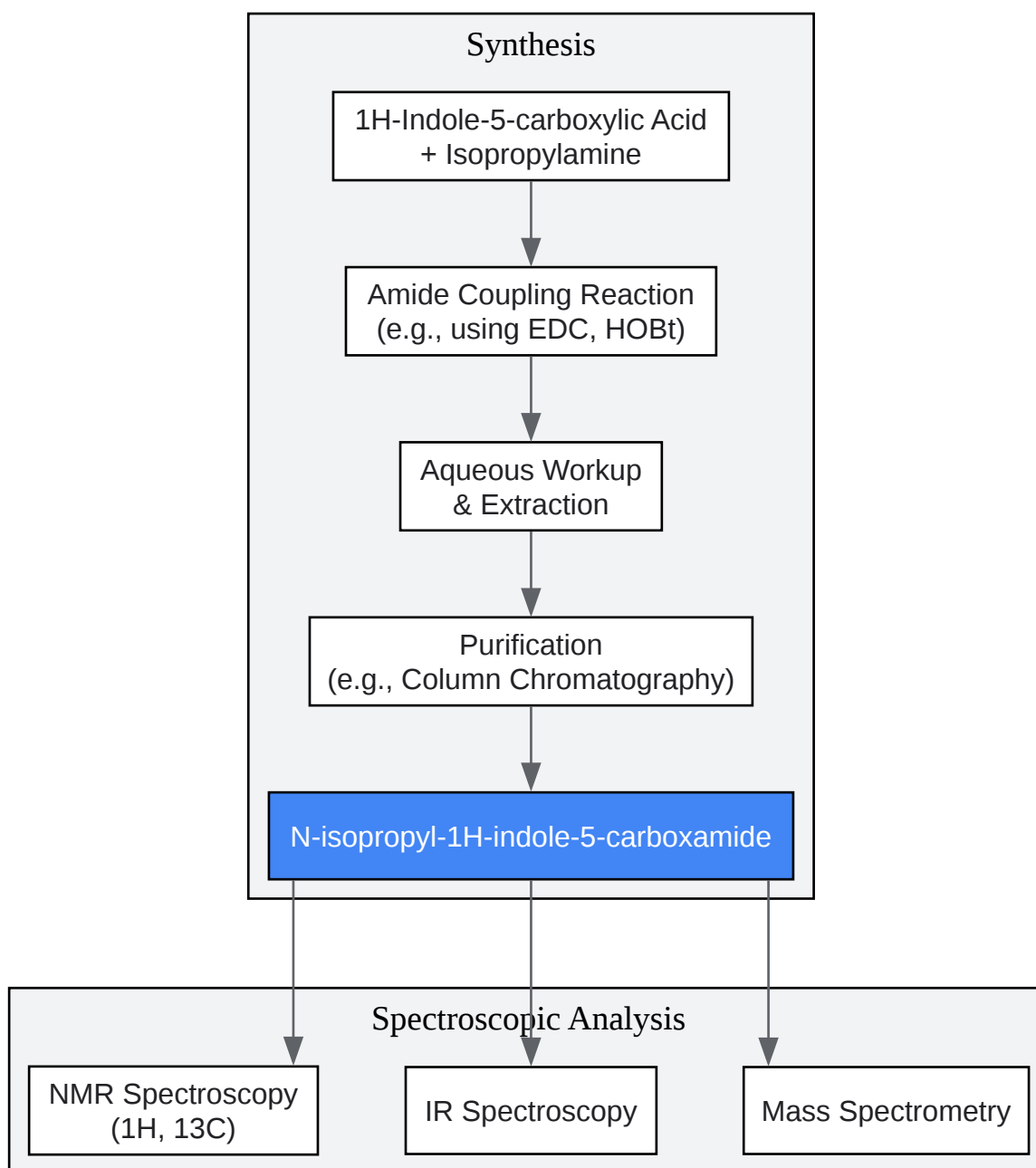
An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film. Key vibrational bands would be expected for the N-H stretches of the indole and the amide, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectral analysis, likely using electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), would be performed to determine the molecular weight of the compound. The resulting mass spectrum would show a molecular ion peak (M^+) or a protonated molecular ion peak ($[\text{M}+\text{H}]^+$) corresponding to the exact mass of **N-isopropyl-1H-indole-5-carboxamide**.

Visualization of a Potential Synthetic Workflow

While a specific protocol is not available, a general workflow for the synthesis and characterization of **N-isopropyl-1H-indole-5-carboxamide** can be conceptualized. The synthesis would likely involve the coupling of 1H-indole-5-carboxylic acid with isopropylamine.



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A generalized workflow for the synthesis and characterization of the target compound.

Due to the absence of specific literature data, researchers interested in **N-isopropyl-1H-indole-5-carboxamide** would need to undertake its synthesis and perform a full spectroscopic characterization to establish a definitive reference for this compound.

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